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Compound Name: 2-Azaspiro[4.4]nonan-7-ol

Cat. No.: B15227512 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Azaspiro compounds, characterized by a spirocyclic ring system containing at least one

nitrogen atom, have emerged as a compelling structural motif in modern drug discovery. Their

inherent three-dimensionality and conformational rigidity offer distinct advantages in the design

of novel therapeutic agents. This document provides an overview of the applications of

azaspiro compounds, supported by quantitative data, detailed experimental protocols for their

synthesis and biological evaluation, and visualizations of relevant signaling pathways and

workflows.

Application Notes
Azaspiro scaffolds are increasingly utilized to optimize the pharmacological properties of drug

candidates. Their rigid nature can lead to improved binding affinity and selectivity for their

biological targets, while their unique three-dimensional shapes allow for the exploration of

novel chemical space.

A key application of azaspiro compounds is as bioisosteres for commonly used saturated

heterocycles like piperidine and morpholine. Replacing these flexible rings with a rigid azaspiro

core can enhance metabolic stability and fine-tune physicochemical properties such as

solubility and lipophilicity. This strategy has been successfully employed in the development of

antagonists for the melanin-concentrating hormone receptor 1 (MCHr1) and inhibitors of protein

tyrosine phosphatase 2 (SHP2) and poly (ADP-ribose) polymerase (PARP).[1]
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In antibacterial and antitubercular drug discovery, azaspiro analogues of existing drugs, such

as the antibiotic linezolid, have been synthesized. The replacement of the morpholine ring in

linezolid with a 2-oxa-6-azaspiro[3.3]heptane moiety has yielded compounds with comparable

or improved antibacterial and antitubercular activities.[2][3]

In oncology, azaspiro compounds have shown promise in targeting key cancer-related

pathways. For instance, certain 3-azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines] have

demonstrated potent antiproliferative activity against various cancer cell lines.[2] These

compounds can induce apoptosis and disrupt the actin cytoskeleton, leading to decreased cell

motility.[2] Furthermore, spirocyclic compounds have been designed to inhibit the interaction

between p53 and its negative regulator MDM2, a critical pathway in tumor suppression.

Quantitative Data Summary
The following table summarizes the biological activity of selected azaspiro compounds from the

literature.

Compound
Class

Target/Assay Cell Line(s) Activity (IC50) Reference

3-

Azaspiro[bicyclo[

3.1.0]hexane-

2,5'-pyrimidines]

Antiproliferative
K562, HeLa,

Jurkat, CT26
4.2 - 24.1 µM [2]

Azaspiro

analogues of

Linezolid

Antibacterial

E. coli, P.

aeruginosa, S.

aureus, B.

subtilis

0.49 - 0.88

µg/mL (for

compound 22)

[3]

Experimental Protocols
Synthesis of a Key Azaspiro Intermediate: 6-(2-Fluoro-4-
nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane
This protocol describes a scalable, two-step synthesis of a key intermediate used in the

development of the tuberculosis drug candidate TBI-223.[4]
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Step 1: Synthesis of 3,3-bis(bromomethyl)oxetane (BBMO)

Start with tribromoneopentyl alcohol (TBNPA), a commercially available flame retardant.

Treat TBNPA with sodium hydroxide under Schotten-Baumann conditions to facilitate the

closure of the oxetane ring.

The resulting 3,3-bis(bromomethyl)oxetane (BBMO) is recovered by distillation.

Step 2: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

Combine 2-fluoro-4-nitroaniline, 3,3-bis(bromomethyl)oxetane (BBMO, 1.2 equivalents), and

a suitable base (e.g., sodium hydroxide, 2.5 equivalents) in a solvent such as sulfolane.

Heat the reaction mixture to 80°C with stirring for 3 hours.

The reaction progress can be monitored by HPLC.

Upon completion, the product is isolated and purified to yield 6-(2-fluoro-4-nitrophenyl)-2-

oxa-6-azaspiro[3.3]heptane. This reaction has been successfully demonstrated on a 100g

scale with an isolated yield of 87% and a purity of >99%.[4]

Biological Evaluation Protocols
This assay determines the effect of a compound on the metabolic activity of cells, which is an

indicator of cell viability and proliferation.

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL

of culture medium.

Compound Treatment: After 24 hours, treat the cells with various concentrations of the test

compound. Include a vehicle control (e.g., DMSO).

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5%

CO2.

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
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Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.

Cell Treatment: Treat cells with the test compound for the desired time.

Cell Harvesting: Collect both adherent and floating cells.

Washing: Wash the cells twice with cold PBS.

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

Incubation: Incubate for 15 minutes at room temperature in the dark.

Analysis: Analyze the cells by flow cytometry.

Annexin V-negative and PI-negative cells are viable.

Annexin V-positive and PI-negative cells are in early apoptosis.

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

This assay assesses the effect of a compound on cell migration.

Cell Seeding: Seed cells in a 6-well plate and grow them to a confluent monolayer.

Scratch Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile

pipette tip.

Washing: Gently wash the wells with PBS to remove detached cells.

Compound Treatment: Add fresh media containing the test compound or vehicle control.
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Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points

(e.g., 6, 12, 24 hours).

Data Analysis: Measure the width of the scratch at different time points to determine the rate

of cell migration and wound closure.

Visualizations
Signaling Pathway

Cellular Stress

p53 Activation

MDM2 Regulation

Cellular Outcomes

DNA Damage

p53

activates

Oncogene Activation

activates

MDM2

induces expression

Cell Cycle Arrest Apoptosis DNA Repair

inhibits (ubiquitination)

Azaspiro Compound
(MDM2 Inhibitor)

inhibits

Click to download full resolution via product page

Caption: The p53-MDM2 signaling pathway and the inhibitory action of azaspiro compounds.
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Caption: A typical experimental workflow for the discovery of bioactive azaspiro compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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